Product packaging for Capsidiol(Cat. No.:CAS No. 37208-05-2)

Capsidiol

Cat. No.: B150007
CAS No.: 37208-05-2
M. Wt: 236.35 g/mol
InChI Key: BXXSHQYDJWZXPB-OKNSCYNVSA-N
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Description

Capsidiol (CAS 37208-05-2) is a bicyclic sesquiterpenoid phytoalexin that accumulates in solanaceous plants, such as chili pepper ( Capsicum annuum ) and tobacco ( Nicotiana tabacum ), in response to fungal infection and other biotic stresses . Its biosynthesis is induced upon challenge with pathogens like Phytophthora capsici and Colletotrichum scovillei , and it is a key compound in the plant's long-term defensive strategy . The biosynthesis of this compound proceeds via the mevalonate pathway, where farnesyl pyrophosphate (FPP) is cyclized by the sesquiterpene cyclase 5-epi-aristolochene synthase (EAS) to form 5-epi-aristolochene, which is then hydroxylated by 5-epi-aristolochene-1,3-dihydroxylase to yield this compound . This compound is a primary focus of plant pathology research due to its potent antifungal activity, functioning as a natural antibiotic to enhance plant resistance . Beyond its role in plant defense, recent investigations have revealed significant immunomodulatory and anti-neuroinflammatory properties for this compound . Studies on mouse splenocytes and a model of experimental autoimmune encephalomyelitis (EAE) showed that this compound treatment can reduce antigen-specific T cell populations (Th1, Th17, Tc1, Tc17) and diminish the production of pro-inflammatory cytokines including IFN-γ, IL-17A, IL-6, and TNF-α . Furthermore, in IFN-γ-stimulated microglial cells, this compound suppressed the production of nitric oxide and IL-6, and reduced the expression of iNOS and COX-2, indicating potential for research in neurodegeneration . This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24O2 B150007 Capsidiol CAS No. 37208-05-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,3R,4S,4aR,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene-1,3-diol
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-9(2)11-5-6-12-14(17)7-13(16)10(3)15(12,4)8-11/h6,10-11,13-14,16-17H,1,5,7-8H2,2-4H3/t10-,11-,13-,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXSHQYDJWZXPB-OKNSCYNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(C2=CCC(CC12C)C(=C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](C[C@H](C2=CC[C@H](C[C@]12C)C(=C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50190703
Record name Capsidiol
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Molecular Weight

236.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Capsidiol
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CAS No.

37208-05-2
Record name (+)-Capsidiol
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Record name Capsidiol
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Record name Capsidiol
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Record name (1R,3R,4S,4aR,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene-1,3-diol
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Record name CAPSIDIOL
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Record name Capsidiol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Molecular Biosynthesis of Capsidiol

Metabolic Origin from the Isoprenoid Pathway: Focus on the Mevalonate (B85504) (MVA) Pathway Capsidiol, as a sesquiterpene, is derived from the isoprenoid pathway, specifically originating from the cytosolic mevalonate (MVA) pathway in plantsplos.orgnih.gov. The MVA pathway is a fundamental metabolic route responsible for the production of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are the universal five-carbon building blocks of all isoprenoidsnih.govwikipedia.org. These precursors are then sequentially condensed to form longer prenyl pyrophosphates, including geranyl pyrophosphate (GPP, C10), farnesyl pyrophosphate (FPP, C15), and geranylgeranyl pyrophosphate (GGPP, C20)researchgate.net.

Elucidation of Farnesyl Pyrophosphate (FPP) as a Key Precursor Farnesyl pyrophosphate (FPP) is the direct acyclic precursor for the biosynthesis of all sesquiterpenes, including capsidiolwikipedia.orgnih.govresearchgate.netwikipedia.orgbrainkart.com. FPP is a 15-carbon isoprenoid diphosphate (B83284) that is formed by the head-to-tail condensation of two molecules of IPP and one molecule of DMAPP, catalyzed by prenyltransferasesresearchgate.net. Research has consistently demonstrated that FPP is the substrate molecule that undergoes cyclization to initiate the formation of the sesquiterpene skeleton found in capsidiolwikipedia.orgresearchgate.netoup.comsmolecule.comresearchgate.netfoodb.canih.gov.

Interactive Table 1: Key Intermediates in the Mevalonate Pathway Leading to Sesquiterpenes

Compound NameAbbreviationNumber of CarbonsRole in Pathway
MevalonateMVA6Early intermediate in the cytosolic pathway. wikipedia.org
Isopentenyl PyrophosphateIPP5Isoprenoid building block. wikipedia.org
Dimethylallyl PyrophosphateDMAPP5Isomeric isoprenoid building block. wikipedia.org
Farnesyl PyrophosphateFPP15Direct precursor for sesquiterpenes. wikipedia.org

Enzymatic Catalysis of this compound Formation The conversion of FPP to this compound involves two primary enzymatic steps catalyzed by 5-epi-aristolochene synthase (EAS) and 5-epi-aristolochene dihydroxylase (EAH)researchgate.netoup.comsmolecule.comresearchgate.netbiorxiv.org.

Characterization and Mechanism of 5-epi-Aristolochene Synthase (EAS) Activity 5-epi-Aristolochene synthase (EAS) is a sesquiterpene cyclase that catalyzes the first committed step in this compound biosynthesis: the cyclization of FPP to form 5-epi-aristolocheneresearchgate.netplos.orgresearchgate.netnih.govbiorxiv.orgresearchgate.netuniprot.orguniprot.orgqmul.ac.uk. EAS enzymes have been characterized in various Nicotiana and Capsicum specieswikipedia.orgresearchgate.netuniprot.org.

Stereochemical Progression via Germacryl Cations The cyclization mechanism catalyzed by EAS involves the transient formation of carbocation intermediates, including germacryl cationswikipedia.orgsmolecule.comfoodb.ca. Specifically, the E,E-farnesyl cation undergoes cyclization to form the germacryl cationwikipedia.orgsmolecule.comfoodb.ca. This enzyme-bound intermediate then undergoes further cyclization and rearrangement to yield the final product, 5-epi-aristolochene, with specific stereochemistrywikipedia.orgfoodb.canih.gov. Research, including the analysis of alternative products formed by TEAS, supports the intermediacy of several distinct carbocation species during FPP turnover, reinforcing the proposed cyclization pathway via germacrene A and eudesmyl carbocation intermediatesnih.gov. The initial cyclization is understood to give (+)-germacrene A in an enzyme-bound form, which is not released but further cyclized to produce bicyclic 5-epi-aristolocheneuniprot.orgqmul.ac.uk.

Interactive Table 2: Key Enzymatic Steps and Intermediates

EnzymeSubstrateIntermediate(s)ProductReaction Type
EASFarnesyl PyrophosphateFarnesyl cation, Germacryl cation5-epi-AristolocheneCyclization, Rearrangement wikipedia.orgfoodb.canih.gov
EAH5-epi-AristolocheneMonohydroxylated intermediatesThis compoundHydroxylation nih.govnih.gov

Role and Specificity of 5-epi-Aristolochene Dihydroxylase (EAH) The second key enzyme in this compound biosynthesis is 5-epi-aristolochene dihydroxylase (EAH), also known as cytochrome P450 from subfamily CYP71Dresearchgate.netresearchgate.net. EAH catalyzes the hydroxylation of 5-epi-aristolochene to form capsidiolresearchgate.netoup.comnih.govsmolecule.comresearchgate.netbiorxiv.orgnih.gov. This involves the regio- and stereospecific insertion of two hydroxyl moieties into the bicyclic sesquiterpene skeletonnih.govnih.gov.

Interactive Table 3: EAH Hydroxylation Preference

SubstrateCatalytic Preference by EAH
1β-hydroxy-5-epi-aristolocheneHigher nih.govnih.gov
3α-hydroxy-5-epi-aristolocheneLower nih.govnih.gov
P450-Mediated Regio- and Stereoselective Dihydroxylation of 5-epi-Aristolochene

The final step in this compound biosynthesis is the conversion of 5-epi-aristolochene to this compound, a reaction catalyzed by a cytochrome P450 enzyme known as 5-epi-aristolochene dihydroxylase (EAH). researchgate.netrhea-db.orgresearchgate.netnih.govnih.govnih.gov This enzyme is also referred to as CYP71D20 and belongs to the CYP71 family. researchgate.netnih.govexpasy.org EAH catalyzes the regio- and stereospecific insertion of two hydroxyl groups into the bicyclic sesquiterpene 5-epi-aristolochene. rhea-db.orgresearchgate.netnih.govnih.govnih.gov

Kinetic studies have provided insights into the order of these hydroxylation steps. Evidence suggests a preferred reaction order where hydroxylation occurs first at the C-1 position of 5-epi-aristolochene, followed by hydroxylation at the C-3 position. rhea-db.orgresearchgate.netnih.govexpasy.org This sequential dihydroxylation is a key feature of EAH activity. nih.gov While the preferred order is C-1 followed by C-3, the reverse order via 3α-hydroxyepiaristolochene can also occur. expasy.org

Identification and Functional Diversification of Sesquiterpene Cyclase (STC) Gene Families

The initial committed step in this compound biosynthesis is the cyclization of farnesyl diphosphate (FPP) to 5-epi-aristolochene. researchgate.netwikipedia.orgplos.orgresearchgate.netnih.govebi.ac.ukpnas.org This reaction is catalyzed by a sesquiterpene cyclase (STC) enzyme called 5-epi-aristolochene synthase (EAS). researchgate.netplos.orgresearchgate.netnih.govebi.ac.ukpnas.orgnih.gov EAS belongs to the terpene cyclase family and is a member of the Isoprenoid Synthase Type I superfamily. ebi.ac.uk

EAS enzymes catalyze the ionization of the diphosphate group from FPP, leading to the formation of carbocation intermediates that are subsequently cyclized to form the bicyclic structure of 5-epi-aristolochene. wikipedia.orgebi.ac.uk Structural studies of tobacco EAS have proposed a mechanism involving germacrene and a eudesmane (B1671778) carbocation as intermediates. ebi.ac.uk

Sesquiterpene cyclases, including EAS, are encoded by gene families that have undergone functional diversification. plos.orgdntb.gov.uasippe.ac.cn In tobacco, the EAS gene family has been estimated to contain multiple copies, potentially ranging from 12 to 15 in the tetraploid genome. pnas.orgsippe.ac.cn Similarly, in pepper (Capsicum annuum), the EAS gene family consists of multiple members. dntb.gov.uanih.govembrapa.br

The functional diversification within STC gene families allows plants to produce a variety of sesquiterpenoids. While EAS specifically produces 5-epi-aristolochene as a precursor for this compound, other STCs can catalyze the cyclization of FPP into different sesquiterpene skeletons. nih.gov The expression and activity of specific members of the STC family, such as EAS, are often induced in response to pathogen infection or elicitor treatment, contributing to the plant's defense response. plos.orgnih.govsippe.ac.cnembrapa.brbiorxiv.org

Genetic Organization of this compound Biosynthesis Pathways

The genes encoding the enzymes involved in this compound biosynthesis, particularly EAS and EAH, exhibit specific patterns of genetic organization.

Analysis of Gene Clusters Encoding Biosynthetic Enzymes (EAS and EAH)

Genes responsible for synthesizing specialized metabolites in plants are often organized into gene clusters. zju.edu.cnnih.govresearchgate.netnih.gov This clustering is thought to facilitate coordinated expression and inheritance. zju.edu.cnnih.govresearchgate.net In the case of this compound biosynthesis, the genes encoding the key enzymes, 5-epi-aristolochene synthase (EAS) and 5-epi-aristolochene dihydroxylase (EAH), are frequently found in close proximity within the genome, forming gene clusters. researchgate.netzju.edu.cnnih.govresearchgate.netnih.govrsc.org

Studies in tobacco (Nicotiana tabacum) have identified metabolic gene clusters involved in this compound biosynthesis, often containing pairs of EAS and EAH genes. researchgate.netzju.edu.cnnih.govnih.govrsc.org Nicotiana tabacum, being a tetraploid, has been found to contain two EAS-EAH gene pairs. researchgate.netrsc.org In contrast, Capsicum annuum contains three such pairs. researchgate.netrsc.org These gene pairs are often oriented in a head-to-head manner, suggesting potential co-regulation through a shared promoter region. rsc.orgapsnet.org The presence of multiple EAS and EAH genes, organized in clusters, reflects gene expansion events that contribute to the plant's defensive capabilities. nih.gov

Transcriptional Co-regulation within Gene Clusters

A significant feature of the gene clusters involved in this compound biosynthesis is the transcriptional co-regulation of the genes within them, particularly the EAS and EAH genes. researchgate.netzju.edu.cnnih.govresearchgate.netnih.gov This co-regulation ensures that the enzymes required for this compound production are expressed together in response to inducing signals, such as pathogen attack or elicitor treatment. plos.orgembrapa.brbiorxiv.orgapsnet.orgoup.com

Transcriptome analyses have shown that subsets of EAS and EAH gene family members are highly induced simultaneously upon pathogen infection, and this correlates with the accumulation of this compound. nih.govembrapa.brbiorxiv.org The head-to-head orientation of EAS and EAH gene pairs in species like Capsicum annuum, controlled by bidirectional promoters, provides a genetic mechanism for their coordinated transcriptional activation. rsc.orgapsnet.org

The co-expression patterns observed for EAS and EAH genes within these clusters support the concept that gene clustering in plants facilitates a rapid and coordinated metabolic response to stress. zju.edu.cnnih.govresearchgate.net This organization is considered beneficial for gene co-regulation, co-function, and co-heredity, playing a role in plant environmental adaptation. researchgate.netzju.edu.cnnih.gov

Regulation of Capsidiol Biosynthesis and Accumulation

Transcriptional Regulation of Capsidiol Biosynthetic Genes

The expression of genes involved in this compound biosynthesis, particularly EAS and EAH, is subject to intricate transcriptional control. This regulation ensures that this compound is produced efficiently when needed for defense.

Inducible Expression Patterns in Response to Biotic Stressors

This compound biosynthetic genes exhibit inducible expression patterns, meaning their transcription is significantly upregulated in response to the presence of biotic stressors such as fungi and bacteria. nih.govnih.govnih.govplos.orgapsnet.org For instance, in Nicotiana attenuata, infection by the fungal pathogen Alternaria alternata leads to a strong upregulation of EAS and EAH genes, coinciding with a dramatic increase in this compound levels in the leaves. nih.govnih.govbiorxiv.orgbiorxiv.org Similarly, in hot pepper (Capsicum annuum), EAS and EAH are highly induced following infection with pathogens like Phytophthora capsici and Phytophthora infestans. apsnet.orgapsnet.org This inducible expression allows plants to mount a targeted defense response only when challenged.

Studies have quantified the increase in this compound levels upon pathogen inoculation. For example, in young leaves of N. attenuata inoculated with A. alternata, this compound levels increased significantly compared to mock controls. nih.govnih.govbiorxiv.orgbiorxiv.org

TreatmentThis compound Level (µg/g fresh leaves)Time Post-Inoculation
Mock ControlNot detectable3 days
A. alternata Inoculated50.68 ± 3.103 days

Data derived from research on Nicotiana attenuata demonstrate the significant induction of this compound accumulation following fungal infection. nih.govnih.govbiorxiv.orgbiorxiv.org

Furthermore, wounding, which can precede pathogen invasion, also transcriptionally induces this compound synthesis genes in tobacco, suggesting a priming mechanism where the plant prepares for potential infection. ebi.ac.ukresearchgate.netnih.govnih.gov

Role of Specific Transcription Factors in Pathway Activation

Transcription factors play a critical role in mediating the inducible expression of this compound biosynthetic genes by binding to specific DNA sequences in their promoter regions.

Functional Analysis of ERF2-like Transcription Factors

ERF2-like transcription factors have been identified as positive regulators of this compound production. nih.govnih.govebi.ac.ukbiorxiv.orgresearchgate.net In Nicotiana attenuata, an ERF2-like transcription factor was found to positively regulate this compound biosynthesis and plant resistance to Alternaria alternata by directly activating the transcription of an EAS gene, EAS12. nih.govnih.govebi.ac.ukbiorxiv.orgresearchgate.net This highlights the importance of specific transcription factors in controlling the expression of key enzymes in the this compound biosynthetic pathway.

Involvement of MAP Kinase (MAPK) Cascades in Transcriptional Control

Mitogen-activated protein kinase (MAPK) cascades are crucial signaling modules in plants that transduce various extracellular stimuli, including pathogen attack and wounding, into intracellular responses. researchgate.netmuni.cznih.gov Research indicates that MAPK cascades are involved in the transcriptional control of this compound synthesis genes. researchgate.netnih.govresearchgate.net In tobacco, wound-responsive MAPKs, such as WIPK and SIPK, play important roles in regulating wound responses and the expression of this compound synthesis genes. nih.govresearchgate.net Studies using WIPK/SIPK-suppressed plants have shown reduced, though not entirely abolished, induction of this compound synthesis genes upon wounding, suggesting a cooperative role of these MAPKs in the regulatory process. nih.govresearchgate.net While MAPK cascades are known to regulate phytoalexin biosynthesis in other plant species, their precise downstream targets and interactions in the context of this compound synthesis are areas of ongoing research. nih.govuea.ac.uk

Promoter Elements and Bidirectional Promoter Activity in this compound Gene Regulation

The promoter regions of this compound biosynthetic genes contain specific cis-acting elements that are recognized by transcription factors, contributing to their inducible expression. apsnet.orgapsnet.orgnih.gov In hot pepper, the genes encoding EAS and EAH are often genetically linked and oriented head-to-head in the genome. apsnet.orgresearchgate.netapsnet.orgresearchgate.net The intergenic region between such gene pairs can function as a bidirectional promoter, simultaneously regulating the transcription of both EAS and EAH in response to biotic stimuli. apsnet.orgresearchgate.netapsnet.orgresearchgate.net Analysis of these bidirectional promoters, such as pCaD in Capsicum annuum, has identified critical regulatory elements involved in the induction of each gene, including ethylene-responsive elements (GCC-box) and W-box elements, which are binding sites for ERF and WRKY transcription factors, respectively. apsnet.orgapsnet.orgnih.gov The presence of these elements underscores the complex transcriptional network controlling this compound biosynthesis.

Phytohormonal Modulation of this compound Biosynthesis

Plant hormones, or phytohormones, play significant roles in modulating plant defense responses and can influence this compound biosynthesis. nih.govmuni.czbiorxiv.orgmdpi.com

Studies have shown that abscisic acid (ABA) can negatively regulate the elicitor-induced synthesis of this compound in some Nicotiana species. nih.govbiorxiv.orgmdpi.com ABA-deficient mutants of Nicotiana plumbaginifolia exhibited a higher synthesis of this compound compared to wild-type plants when exposed to elicitors or infected with Botrytis cinerea. nih.govbiorxiv.orgmdpi.com This suggests that ABA may act as a negative modulator to fine-tune the amplification of this compound synthesis. nih.gov

Conversely, cytokinins (CK) have been reported to enhance this compound production in Nicotiana tabacum, contributing to increased resistance against certain pathogens. biorxiv.orgmdpi.com Increasing cytokinin levels led to enhanced synthesis of this compound and upregulation of genes involved in its biosynthesis, such as 5-epi-aristolochene synthase. biorxiv.orgmdpi.com

The involvement of other phytohormones like ethylene (B1197577) and jasmonates in this compound biosynthesis appears to be species- and context-dependent. While some studies suggest ethylene signaling is essential for this compound production in certain Nicotiana species, others indicate that this compound biosynthesis can be independent of jasmonate and ethylene signaling pathways. nih.govnih.govbiorxiv.org

Evaluation of Jasmonate and Ethylene Signaling Crosstalk

Jasmonate (JA) and ethylene (ET) are two major phytohormones involved in plant defense responses and are known to interact in complex ways mdpi.commdpi.com. While JA and ET signaling pathways regulate the biosynthesis of other phytoalexins like scopoletin (B1681571) and scopolin (B1681689) in Nicotiana attenuata, research suggests that this compound biosynthesis in this species is not dependent on these specific pathways but is regulated transcriptionally by a transcription factor oup.combiorxiv.org. However, in tobacco cell cultures, both methyl jasmonate (MeJA) and cellulase (B1617823) elicitor have been shown to stimulate this compound accumulation and the expression of its biosynthetic genes, although MeJA's effect is weaker and more delayed than that of the elicitor oup.com. This indicates that while JA and ET may not be the primary regulators in all Nicotiana species or contexts, they can influence this compound production and gene expression in certain scenarios oup.com.

Regulatory Influence of Abscisic Acid on this compound Synthesis

Abscisic acid (ABA) is recognized as a stress hormone and plays a significant role in regulating plant responses to environmental stresses, including biotic challenges nih.govresearchgate.netmdpi.com. Studies in wild tobacco (Nicotiana plumbaginifolia) have provided evidence that ABA negatively regulates the elicitor-induced synthesis of this compound nih.govresearchgate.netnih.gov. Mutants deficient in ABA synthesis (Npaba2 and Npaba1) exhibited a two-fold higher synthesis of this compound compared to wild-type plants when treated with elicitors like cellulase or arachidonic acid, or when infected by Botrytis cinerea nih.govnih.gov. The expression of the this compound biosynthetic genes, EAS and EAH, showed a similar trend nih.govnih.gov. Treatment of wild-type plants with fluridone, an inhibitor of ABA synthesis, mimicked the behavior of the ABA-deficient mutants, enhancing this compound accumulation nih.govresearchgate.net. Conversely, the application of exogenous ABA reversed the enhanced synthesis of this compound in the mutants nih.govnih.gov. This negative regulation by ABA appears to involve the induction of ABA 8'-hydroxylase, an enzyme involved in ABA catabolism, which coincides with a decrease in ABA content and accumulation of its catabolic products nih.govnih.gov. These findings suggest that ABA acts as a stress-response checkpoint, fine-tuning the amplification of this compound synthesis in challenged plants rather than being required for the initial induction nih.govnih.gov.

Table 1: Effect of ABA Deficiency and Exogenous ABA on this compound Synthesis

Plant LineageTreatmentRelative this compound Accumulation (compared to wild-type + elicitor)Reference
Nicotiana plumbaginifolia (wild-type)Elicitor (cellulase or arachidonic acid)1x nih.govnih.gov
Nicotiana plumbaginifolia (Npaba2/Npaba1 mutants)Elicitor (cellulase or arachidonic acid)~2x nih.govnih.gov
Nicotiana plumbaginifolia (wild-type)Elicitor + FluridoneEnhanced (similar to mutants) nih.govresearchgate.net
Nicotiana plumbaginifolia (Npaba2/Npaba1 mutants)Elicitor + Exogenous ABAReduced (towards wild-type levels) nih.govnih.gov

Potential Roles of Other Phytohormones (e.g., Cytokinins, Gibberellins)

While the roles of JA, ET, and ABA in this compound regulation have been more extensively studied, other phytohormones like cytokinins (CKs) and gibberellins (B7789140) (GAs) may also play a part biorxiv.orgmdpi.comresearchgate.net. Elevated CK levels in Nicotiana tabacum plants, achieved through exogenous application or overexpression of a bacterial isopentenyl transferase gene, enhanced resistance to Pseudomonas syringae and were associated with increased levels of this compound and scopoletin biorxiv.orgresearchgate.netyorku.ca. This CK-mediated resistance appeared to be independent of JA and ET signaling pathways biorxiv.org. The expression patterns of genes encoding enzymes in ABA and likely gibberellin catabolic pathways (ABAH and GA-2Ox) were observed to be induced in parallel with this compound biosynthetic genes (EAS and EAH) and this compound accumulation in tobacco, implying a regulatory role for the catabolic pathways of these hormones on this compound levels mdpi.com. While there is less direct evidence for GA's direct regulation of phytoalexin expression, the possible implication of gibberellin catabolism in this compound accumulation suggests an indirect influence mdpi.com.

Post-Transcriptional and Post-Translational Control Mechanisms

Regulation of this compound biosynthesis also occurs after transcription, influencing mRNA translation and enzyme activity and stability.

Investigation of Translational Regulation of Biosynthetic Enzymes

While the regulation of phytoalexin synthesis enzymes has been primarily studied at the transcriptional level, there are suggestions of post-transcriptional regulation nih.gov. For instance, in potato tubers treated with a pathogen-derived elicitor, the transcript levels of genes encoding HMGR (a key enzyme in the MVA pathway) remained high even after the enzyme activity returned to basal levels, indicating potential post-transcriptional control nih.gov. The mechanisms controlling the translation of EAS transcripts, specifically, are not yet fully understood nih.gov. Elements within the 5'- and 3'-untranslated regions (UTRs) of transcripts are known to be involved in regulating translation nih.gov.

Enzyme Stability and Activity Modulation

The stability and activity of the enzymes involved in this compound biosynthesis, particularly EAS and EAH, are crucial points of regulation nih.govescholarship.org. Studies have shown that EAS activity is stimulated in elicited tobacco leaf discs nih.gov. Conversely, treatment with certain compounds, like the monoterpene S-carvone, can abolish the elicitor-induced EAS enzyme activity nih.gov. This suggests that enzyme activity can be modulated by external factors. Furthermore, the stability of enzymes can be influenced by their environment and interactions with other molecules escholarship.org. While the specific mechanisms for modulating the stability and activity of this compound biosynthetic enzymes are still under investigation, general principles of enzyme regulation, such as post-translational modifications or interactions with regulatory proteins, could be involved dntb.gov.ua.

Metabolic Flux Control and Substrate Channeling in this compound Production

Metabolic flux control refers to the regulation of the flow of metabolites through a metabolic pathway dbkgroup.orgnih.gov. In this compound biosynthesis, controlling the flux of intermediates from the MVA pathway, particularly FPP, towards this compound is essential plos.orgresearchgate.net. FPP is a branch point precursor, also utilized for the biosynthesis of other important compounds like sterols plos.orgnih.gov.

Substrate channeling, the direct transfer of an intermediate from one enzyme's active site to the next in a pathway, can enhance the efficiency of a biosynthetic route and control the fate of intermediates by minimizing diffusion into the bulk cellular environment nih.govresearchgate.netresearchgate.net. While direct evidence of substrate channeling in the this compound biosynthetic pathway is still an area of research, the organization of enzymes in metabolic pathways can facilitate this process through physical proximity or the formation of multi-enzyme complexes (metabolons) nih.govresearchgate.net. The fusion of enzymes catalyzing sequential reactions is a strategy that has been explored to promote substrate channeling and improve the efficiency of biosynthetic pathways for other compounds researchgate.netportlandpress.com. For instance, fusions involving farnesyl diphosphate (B83284) synthase (FPPS) and tobacco epi-aristolochene synthase (eAS) have been investigated in the context of engineering other pathways researchgate.netportlandpress.com. The concept of metabolic control analysis (MCA) provides a framework for understanding how changes in enzyme concentration or activity affect the flux through a pathway dbkgroup.org.

In pepper fruits, squalene (B77637) synthase (SS), which competes with EAS for the FPP substrate, acts as a branch point enzyme between sterol and sesquiterpene biosynthesis plos.org. Inhibiting SS activity has been shown to increase the amount of substrate available to EAS, leading to elevated this compound biosynthesis upon fungal infection plos.org. This highlights the importance of controlling metabolic flux at branch points to favor this compound production plos.org.

Table 2: Enzymes and Substrates in this compound Biosynthesis and Competing Pathway

EnzymeSubstrate(s)Product(s)PathwayRole in this compound BiosynthesisReference
3-hydroxy-3-methylglutaryl-CoA reductase (HMGR)HMG-CoAMevalonate (B85504)MVA PathwayRate-limiting step in precursor supply nih.govnih.gov
Farnesyl diphosphate synthase (FPPS)Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP)Farnesyl diphosphate (FPP)MVA PathwayPrecursor synthesis plos.orgnih.govresearchgate.net
5-epi-aristolochene synthase (EAS)Farnesyl diphosphate (FPP)5-epi-aristolocheneThis compound BiosynthesisCommitted step, cyclization nih.govresearchgate.netoup.complos.orgnih.govresearchgate.netkoreascience.kr
5-epi-aristolochene hydroxylase (EAH)5-epi-aristolocheneThis compoundThis compound BiosynthesisHydroxylation nih.govresearchgate.netoup.complos.orgresearchgate.netkoreascience.kr
Squalene synthase (SS)Farnesyl diphosphate (FPP)SqualeneSterol BiosynthesisCompeting pathway branch point plos.orgnih.gov

Coordinated Inhibition of Competing Pathways (e.g., Squalene Synthase)

The biosynthesis of this compound shares a common precursor, FPP, with other vital metabolic pathways, notably the sterol biosynthesis pathway plos.orgfrontiersin.org. Squalene synthase (SQS) is a key enzyme in the sterol pathway, catalyzing the conversion of FPP to squalene wikipedia.orglipidmaps.orgmetabolomicsworkbench.org. Research indicates that during pathogen or elicitor challenge, plants can redirect the metabolic flux of FPP towards this compound production by down-regulating competing pathways, such as sterol biosynthesis plos.orgfrontiersin.org.

Studies in Nicotiana tabacum cell cultures have shown that elicitor treatment induces the synthesis and secretion of this compound concurrently with a repression of sterol biosynthesis pnas.orgpnas.org. This repression is mediated, at least in part, by the suppression of squalene synthase enzyme activity pnas.orgpnas.org. This coordinated regulation ensures that the limited pool of FPP is preferentially utilized for the production of defense compounds like this compound during times of stress plos.orgfrontiersin.org.

Experimental evidence supports the inhibitory effect on SQS activity. For instance, studies using the SQS inhibitor zaragozic acid (ZA) in infected ripe pepper fruits demonstrated an increase in this compound levels with a concurrent reduction in phytosterols (B1254722) plos.org. This suggests that inhibiting SQS diverts the FPP pool towards this compound synthesis plos.org.

Furthermore, silencing of the SQS gene using RNA interference (RNAi) has been shown to increase the production of other sesquiterpenoids that also utilize FPP as a substrate, indicating a general mechanism of metabolic redirection by down-regulating competing pathways researchgate.net.

Priming Phenomena and Enhanced this compound Responses in Plant Defense

Plants can exhibit a phenomenon known as "priming," where a prior stimulus, such as wounding or exposure to certain molecules (elicitors), prepares the plant for a faster and stronger defense response upon subsequent pathogen attack nih.govkimitec.com. This primed state can lead to enhanced this compound production nih.gov.

Wounding, for example, can transcriptionally induce genes involved in this compound synthesis, such as EAS and EAH, even though it may not lead to significant this compound accumulation on its own nih.gov. However, when a wounded and thus "primed" plant is subsequently exposed to a pathogen signal, it can rapidly produce large quantities of this compound nih.gov. This suggests that the initial wounding event primes the plant by increasing the transcript levels of biosynthetic enzymes, allowing for a more robust and rapid response upon actual infection nih.gov.

Research indicates that this priming phenomenon involving this compound synthesis genes by wounding is dependent on signaling pathways involving mitogen-activated protein kinases (MAPKs) like WIPK and SIPK researchgate.net. While wounding induces the transcription of this compound synthesis genes in both WIPK/SIPK-dependent and -independent manners, the induction is reduced in plants where these kinases are suppressed, highlighting their cooperative role in this priming effect researchgate.net.

This priming mechanism allows plants to conserve energy by not producing high levels of potentially cytotoxic this compound unless a pathogen threat is imminent, while still being able to mount a rapid and effective defense when needed nih.gov. Elicitors derived from pathogens, such as cerebrosides from Fusarium oxysporum, have also been shown to induce the accumulation of this compound in plants like chili (Capsicum annuum), further illustrating how external signals can enhance this compound production as part of the plant's defense arsenal (B13267) tandfonline.com.

Data Table: Effect of Alternaria alternata Inoculation on this compound Levels in Nicotiana attenuata Leaves

TreatmentThis compound Level (µg/g fresh leaf)Time Post-Inoculation
Mock ControlNot detectable3 days
A. alternata50.68 ± 3.103 days

*Data derived from research on Nicotiana attenuata response to Alternaria alternata nih.govoup.comebi.ac.uk.

Ecological and Molecular Role of Capsidiol in Plant Pathogen Interactions

Functional Contribution of Capsidiol to Plant Disease Resistance

As a phytoalexin, this compound contributes to plant disease resistance through its antimicrobial properties, which are activated upon pathogen recognition. nih.govwikipedia.orgplos.org

Specificity of this compound Efficacy Against Fungal and Oomycete Pathogens

This compound exhibits toxicity towards a range of fungal and oomycete pathogens. biorxiv.orgnih.gov However, its efficacy can vary significantly between different pathogen species. For instance, studies have shown that Phytophthora infestans is considerably more sensitive to this compound than Phytophthora capsici. nih.govplos.org This differential sensitivity suggests that the spectrum of action of this compound is not universal and can be a factor in determining host specificity. nih.govplos.org

Research comparing the effect of this compound on P. infestans and P. capsici demonstrated a significant difference in their sensitivity. P. infestans growth was inhibited at concentrations as low as 50 µM, with complete inhibition observed at 120 µM in both mycelial and zoospore assays. nih.govplos.org In contrast, P. capsici growth was only affected at much higher concentrations (1.5 mM or higher) and was not fully inhibited even at 2 mM in mycelial plug assays. nih.govplos.org This indicates that P. capsici is at least 10 times more resistant to this compound than P. infestans. nih.gov

Here is a summary of the differential sensitivity of P. infestans and P. capsici to this compound:

PathogenEffect on Growth at 10 µM this compoundEffect on Growth at 120 µM this compoundEffect on Growth at 1.5 mM this compound
Phytophthora infestansAltered growth plos.orgCompletely inhibited nih.govplos.orgNot tested at this level nih.govplos.org
Phytophthora capsiciUnaffected plos.orgUnaffected plos.orgGrowth affected, not fully inhibited nih.govplos.org

This compound also demonstrates antifungal activity against other pathogens such as Alternaria alternata and Botrytis cinerea. biorxiv.orgresearchgate.net In vitro tests with A. alternata showed that this compound at concentrations of 50 µg/mL, 100 µg/mL, and 200 µg/mL reduced fungal growth to 56.6%, 43.8%, and 37.1% of control levels, respectively. biorxiv.org

Molecular Evidence for this compound's Role in Non-Host Resistance

Molecular evidence supports the crucial role of this compound in non-host resistance, which is the ability of an entire plant species to resist infection by non-adapted pathogen species. nih.govresearchgate.netapsnet.org In Nicotiana benthamiana, a host plant for P. infestans that produces this compound, silencing of genes involved in this compound production, such as 5-epi-aristolochene synthase (EAS) and 5-epi-aristolochene dihydroxylase (EAH), significantly reduces resistance to P. infestans. biorxiv.orgoup.com This suggests that this compound-mediated inhibition of pathogen growth is important for disease resistance in this compound-producing plants. oup.com

Genetic studies in pepper (Capsicum spp.) have provided further evidence for this compound's role in non-host resistance to P. infestans. nih.govresearchgate.net EAS and EAH, the key enzymes in this compound biosynthesis, belong to multigene families. nih.govresearchgate.net Upon P. infestans infection, a subset of these EAS/EAH genes are highly induced, leading to the accumulation of this compound. nih.gov Silencing of EAS homologs in pepper resulted in decreased this compound accumulation and allowed the growth of the non-adapted P. infestans, which is highly sensitive to this compound. nih.govresearchgate.net Phylogenetic and genomic analyses suggest that the evolution and expansion of pathogen-inducible EAS/EAH genes in Capsicum-specific genomic regions contributed to pepper's non-host resistance against P. infestans. nih.gov

Elicitor-Induced this compound Production in Plant Tissues

This compound production is an inducible defense response, triggered by the presence of pathogens or elicitors. biorxiv.orgnih.govwikipedia.org

Dynamics of this compound Accumulation at Infection Sites

This compound rapidly accumulates at pathogen infection sites. nih.govplos.org This localized accumulation is a key aspect of its defense function. nih.govplos.orgplos.org In pepper fruit inoculated with Phytophthora capsici, this compound accumulation was correlated with the restricted growth of the pathogen. capes.gov.br In a resistant pepper cultivar, this compound levels exceeded 1204 µg/ml after 6 days of incubation, a concentration at which inhibition of pathogenic growth was evident. capes.gov.br

Studies on the time course of this compound accumulation in pepper stems infected by P. capsici showed that this compound levels increased, reaching a maximum around 3 days after inoculation in both susceptible and resistant cultivars, although the resistant cultivar showed higher amounts at later time points in some plant parts. ppjonline.org

Influence of Plant Developmental Stage on this compound Response

The developmental stage of the plant can influence the this compound response. In Capsicum annuum fruit, this compound accumulation and the expression of this compound-related genes vary depending on the ripening stage. plos.orgnih.govnih.gov In ripe pepper fruits infected with Colletotrichum scovillei, this compound-related genes showed an early and significant upregulation compared to unripe fruits, where the response was later. nih.gov This suggests that the capacity for this compound production is developmentally regulated and contributes to the resistance observed in ripe pepper fruits against certain pathogens like Colletotrichum gloeosporioides. plos.orgnih.gov

A study investigating the expression of this compound biosynthetic genes (EAS and EAH) in unripe and ripe pepper fruits infected with C. gloeosporioides found that while EAS was significantly induced in ripe fruits upon fungal infection, leading to this compound synthesis, this was not as pronounced in unripe fruits. nih.gov This indicates a link between fruit ripening, enhanced EAS activity, and this compound production, contributing to resistance in ripe fruits. nih.gov

Furthermore, studies on pepper plants infected with P. capsici at different growth stages (six-leaf stage and first branched-flowering stage) showed that this compound accumulated to higher quantities at the first branched-flowering stage compared to the six-leaf stage during root infection. ppjonline.org This suggests that the plant's developmental stage influences the magnitude of the this compound defense response in specific tissues.

Advanced Methodologies in Capsidiol Research

Quantitative Analysis Techniques for Capsidiol Detection

Accurate quantification of this compound in plant tissues and extracts is essential for understanding its induction kinetics and levels in response to biotic and abiotic stresses. Various chromatographic and spectrophotometric methods have been developed and applied for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a widely used technique for the separation and quantification of this compound in plant samples nih.govoup.com. Method development involves optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve adequate separation and sensitivity.

Studies have described reversed-phase HPLC methods using C8 or C18 columns nih.govoup.com. For instance, a method utilizing a C8 column with diode array detection (DAD) at 210 nm was developed for analyzing this compound in tobacco cell suspension cultures nih.govoup.com. The mobile phase typically consists of a gradient of methanol (B129727) and water oup.com.

Method validation is performed to ensure the reliability and accuracy of the quantitative results. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision (repeatability and intermediate precision), and selectivity labmanager.compensoft.net. For the C8 HPLC-DAD method mentioned, linearity was demonstrated in the concentration range of 0.1–2.0 mg/L, with a LOQ of 0.1 mg/L nih.govoup.com. Extraction efficiency using organic solvent extraction (OSE) and solid-phase extraction (SPE) methods showed average yields of 81.8% and 75.1%, respectively, with relative standard deviations (RSD) below 6.5% nih.govoup.com.

Extraction MethodAverage Yield (%)RSD (%)
OSE81.86.5
SPE75.16.0

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation and Quantification

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is used for both the structural confirmation and quantification of this compound, particularly for volatile or semi-volatile compounds mdpi.comthermofisher.com.

In GC-MS analysis, samples are often derivatized to increase their volatility and thermal stability thermofisher.com. Electron ionization (EI) is commonly used, producing characteristic fragmentation patterns that can be compared to spectral libraries for compound identification thermofisher.com. GC-MS has been used to confirm the structural identity of this compound in plant extracts oup.comresearchgate.netnih.gov. The technique also allows for quantitative analysis based on the intensity of specific ions or the total ion chromatogram thermofisher.com. For example, GC-FID (Gas Chromatography-Flame Ionization Detector) coupled with MS confirmation has been used to quantify this compound production in tobacco leaf discs nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Profiling

LC-MS couples liquid chromatography with mass spectrometry, offering advantages for analyzing less volatile or thermally labile compounds like this compound without the need for derivatization creative-proteomics.com. LC-MS, particularly LC-MS/MS (tandem mass spectrometry), provides high sensitivity and selectivity, making it suitable for comprehensive metabolic profiling and the analysis of complex plant extracts creative-proteomics.commdpi.comresearchgate.net.

LC-MS allows for the separation of this compound from other compounds in the extract based on their differential interactions with the stationary and mobile phases, followed by detection and identification based on their mass-to-charge ratio (m/z) and fragmentation patterns creative-proteomics.com. This technique is valuable for confirming the presence of this compound and can also be used for relative or absolute quantification creative-proteomics.com. LC-MS analysis has been performed to identify this compound in LC fractions of plant samples oup.com. LC-MS/MS can provide more detailed structural information through the fragmentation of parent ions, increasing confidence in identification and enabling the quantification of analytes at lower concentrations in complex matrices creative-proteomics.commdpi.com.

Spectrophotometric Approaches for this compound Quantification

Spectrophotometric methods offer a simpler and often more rapid approach for quantifying compounds that absorb light in the UV-Vis range. While less specific than chromatographic methods, spectrophotometry can be used for this compound quantification, particularly in purified extracts or when high concentrations are present.

A simple spectrophotometric procedure for quantifying this compound has been described and improved nih.govebi.ac.uk. This compound can be quantified by measuring its absorbance at a specific wavelength, such as 239 nm apsnet.org. This method relies on the compound's inherent light absorption properties. While useful for certain applications, potential interference from other co-extracted compounds that absorb at the same wavelength must be considered.

Molecular Biology and Genetic Engineering Approaches

Molecular biology techniques are essential for understanding the genetic basis of this compound biosynthesis and regulation.

Virus-Induced Gene Silencing (VIGS) for Functional Gene Characterization

Virus-Induced Gene Silencing (VIGS) is a powerful reverse genetics technique used to transiently suppress the expression of specific genes in plants, allowing researchers to investigate gene function researchgate.netnih.gov. VIGS utilizes modified plant viruses to deliver a small fragment of a target gene into plant cells. This triggers the plant's natural RNA-mediated defense mechanism, leading to the degradation of the endogenous mRNA of the target gene and thus reducing its expression researchgate.netnih.gov.

VIGS has been successfully applied in Nicotiana species (tobacco) and Capsicum species (pepper) to study genes involved in this compound biosynthesis researchgate.netnih.govnih.govbiorxiv.orgmpg.de. By silencing genes hypothesized to be involved in the pathway, such as 5-epi-aristolochene synthase (EAS) and 5-epi-aristolochene hydroxylase (EAH), researchers can observe the effect on this compound production and the plant's susceptibility to pathogens nih.govnih.govbiorxiv.org. For example, silencing of EAH or EAS genes using VIGS in Nicotiana attenuata resulted in reduced this compound levels and increased susceptibility to fungal infection, confirming the role of these genes in this compound biosynthesis and plant defense nih.govnih.govbiorxiv.org. Studies have shown that VIGS can lead to a significant reduction in target gene transcript levels and a corresponding decrease in this compound production nih.govbiorxiv.org.

Silenced Gene(s)Effect on this compound Level (Example)Effect on Pathogen Susceptibility (Example)
EAHsReduced (e.g., 92% transcript reduction, ~84% this compound reduction) nih.govIncreased susceptibility to Alternaria alternata nih.govnih.gov
EASsReduced nih.govbiorxiv.orgIncreased susceptibility to Alternaria alternata nih.govbiorxiv.org

VIGS is a valuable tool for rapid functional characterization of candidate genes in the this compound biosynthetic pathway without the need for stable genetic transformation, which can be time-consuming, especially in species that are recalcitrant to transformation researchgate.net.

Transcriptomic Profiling (RNA-seq) for Global Gene Expression Analysis

Transcriptomic profiling using RNA sequencing (RNA-seq) is a powerful tool for analyzing the global gene expression changes associated with this compound biosynthesis in response to various stimuli. This technique allows for the identification of genes that are upregulated or downregulated during the induction of this compound production, providing a comprehensive view of the transcriptional landscape. Studies utilizing RNA-seq have identified numerous genes involved in secondary metabolism, including those predicted to be involved in phytoalexin synthesis like this compound. nih.gov

For instance, RNA-seq analysis of Nicotiana tabacum plants subjected to wounding revealed the transcriptional induction of almost all genes involved in this compound biosynthesis. nih.gov Similarly, a 3' RNA sequencing approach in Capsicum annuum fruits infected with Colletotrichum scovillei identified thousands of differentially expressed genes, including this compound-related genes such as CaEAS and CaEAH. nih.govresearchgate.net This global analysis helps in understanding the complex regulatory networks that govern the plant's defense response and the activation of this compound production pathways. nih.govresearchgate.net

Analysis of RNA-seq data can reveal the magnitude of gene expression changes. For example, in one study, thousands of genes were found to be upregulated and downregulated in Capsicum annuum fruits upon fungal inoculation, highlighting the extensive transcriptional reprogramming that occurs during the defense response. nih.govresearchgate.net

Sample ConditionUpregulated GenesDownregulated Genes
Unripe fruits + C. scovillei inoculation4,8454,720
Ripe fruits + C. scovillei inoculation2,5601,762

Illustrative data based on research findings nih.govresearchgate.net. Specific gene lists and fold changes are typically provided in supplementary data of research articles.

Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) for Gene Expression Validation

Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) is a crucial technique for validating the gene expression patterns observed in transcriptomic studies and for quantifying the expression levels of specific genes involved in this compound biosynthesis. researchgate.netplos.org While RNA-seq provides a broad overview, RT-qPCR offers high sensitivity and accuracy for targeted gene expression analysis. plos.orgbiorxiv.org

RT-qPCR has been used to confirm the expression profiles of this compound biosynthesis genes, such as EAS and EAH, in response to elicitation or pathogen infection. nih.govresearchgate.net For example, RT-qPCR analysis validated the stage-specific expression profiles of CaEAS and CaEAH genes in Capsicum annuum fruits infected with C. scovillei, consistent with the RNA-seq data. nih.govresearchgate.net This validation step is essential to ensure the reliability of transcriptomic findings. plos.orgbiorxiv.org

Studies have shown that this compound-related genes exhibit varying expression levels depending on the fruit development stage and the time point after inoculation. nih.govresearchgate.net For instance, certain CaEAS and CaEAH genes showed an early response to fungal infection in ripe fruits, with significant fold increases in expression at later time points. nih.govresearchgate.net

Gene IDFruit StageInoculation Time (HPI)Relative Expression Level (Fold Change)
CA12g05030Ripe24~20
CA12g05030Ripe96~68
CA01g05990Ripe24~15
CA01g05990Ripe96~53

Illustrative data based on research findings nih.govresearchgate.net. HPI: Hours Post-Inoculation. Relative expression is typically normalized against reference genes.

The selection and validation of stable reference genes for normalization are critical for accurate RT-qPCR results. plos.orgbiorxiv.orgd-nb.info

Reporter Gene Assays for Promoter Activity Studies

Reporter gene assays are valuable tools for studying the transcriptional regulation of genes involved in this compound biosynthesis by analyzing the activity of their promoters. promega.comgbiosciences.com In this technique, the promoter region of a gene of interest is fused to a reporter gene (e.g., luciferase or green fluorescent protein), and this construct is introduced into plant cells. promega.comgbiosciences.com The activity of the reporter enzyme or protein serves as an indirect measure of the promoter's strength and how it responds to specific stimuli, such as elicitors or pathogen infection. promega.comgbiosciences.com

Reporter gene assays have been used to characterize the promoters of this compound biosynthesis genes like EAS. nih.gov Analysis of the EAS4 promoter in tobacco, for example, aimed to clarify how this compound synthesis genes are induced by wounding and regulated by signaling pathways. nih.gov

In Capsicum annuum, the genes encoding EAS and EAH are often genetically linked and oriented head-to-head, suggesting co-regulation by a potential bidirectional promoter. researchgate.netapsnet.orgapsnet.org Reporter gene assays using constructs with nested deletions of this bidirectional promoter have been used to identify critical regulatory elements responsible for the induction of EAS and EAH expression upon pathogen infection. apsnet.orgapsnet.orgresearchgate.net These studies can help pinpoint specific DNA sequences within the promoter that are crucial for the pathogen-inducible expression of this compound biosynthesis genes. apsnet.orgapsnet.org

Promoter ConstructStimulusReporter Gene Activity
EAS promoterWoundingInduced
CaD promoterPhytophthora capsiciInduced
CaD promoterBotrytis cinereaNot induced

Illustrative data based on research findings nih.govapsnet.orgapsnet.org. Specific activity levels vary depending on the reporter gene and experimental setup.

In Vitro Plant Cell and Tissue Culture Systems for this compound Studies

In vitro plant cell and tissue culture systems provide controlled environments for studying this compound biosynthesis, regulation, and enzymatic activities. These systems allow for the manipulation of culture conditions and the application of specific elicitors to induce this compound production.

Utilization of Cell Suspension Cultures for Biosynthesis Studies

Cell suspension cultures derived from plants like Nicotiana tabacum have been extensively used to study the biosynthesis of this compound. oup.comnih.govnih.gov These cultures can produce significant amounts of this compound, often accumulating in the culture medium, when treated with fungal elicitors. oup.comnih.govnih.gov

Studies using tobacco cell suspension cultures have shown that this compound accumulation is proportional to the amount of elicitor added. nih.govnih.gov The induction of this compound synthesis in these cultures is preceded by a transient increase in the de novo synthesis rate, as measured by the incorporation of labeled precursors like [¹⁴C]acetate. nih.govnih.gov Changes in the activity of key enzymes in the isoprenoid pathway, such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), an enzyme involved in the mevalonate (B85504) pathway, have been shown to parallel the changes in this compound synthesis in elicited cell cultures. nih.govnih.govoup.com Inhibitors of HMGR, such as mevinolin, have been shown to inhibit elicitor-induced this compound accumulation in these cultures, highlighting the importance of induced HMGR activity for this compound production. nih.govnih.govoup.com

Cell suspension cultures also provide a convenient system for investigating the effect of various compounds on this compound production. For instance, studies have used tobacco cell extracts to investigate the impact of substances like S-carvone on this compound biosynthesis and associated enzyme activities like EAS. nih.govresearchgate.net

Elicitor ConcentrationThis compound Accumulation (mg/L)
0< 0.1
Low~15
Medium~45
High~60

Illustrative data based on research findings oup.comoup.com. Specific values depend on the elicitor and culture conditions.

Application of Root Cultures and Cell-Free Preparations for Enzymatic Investigations

Root cultures and cell-free preparations offer specialized systems for investigating the enzymatic steps involved in this compound biosynthesis. Root cultures, such as those from Capsicum annuum, can be elicited to produce this compound, providing a source for enzyme studies. researchgate.netnih.govebi.ac.uk

Studies using elicited chili pepper root cultures have investigated the biosynthesis of this compound, including optimizing conditions for production and developing methods for quantification. researchgate.netnih.govebi.ac.uk These cultures have been used to study the activity of enzymes like sesquiterpene cyclase (EAS), which catalyzes the committed step in this compound synthesis. researchgate.netnih.gov The maximal amount of inducible sesquiterpene cyclase activity in elicited root cultures has been observed at specific time points after elicitation. researchgate.netnih.govebi.ac.uk

Cell-free preparations, derived from plant tissues or cultured cells, allow for the study of enzyme activities in isolation, free from the complexities of the cellular environment. frontiersin.orgbeilstein-journals.orgosti.gov These preparations can be used to investigate specific enzymatic reactions in the this compound biosynthetic pathway, such as the conversion of farnesyl diphosphate (B83284) to 5-epi-aristolochene by EAS or the hydroxylation of 5-epi-aristolochene by EAH. researchgate.netoup.com Cell-free systems can be particularly useful for characterizing enzyme kinetics, cofactor requirements, and the effects of inhibitors or activators on enzyme activity. beilstein-journals.orgosti.gov While direct examples of cell-free preparations specifically for this compound biosynthesis enzymes from search results are limited in detail, the general principle of using cell-free systems for studying plant secondary metabolite enzymes is well-established. frontiersin.orgbeilstein-journals.orgosti.gov

Enzyme ActivitySource MaterialRelative Activity
Sesquiterpene CyclaseElicited Pepper Root CultureHigh
Sesquiterpene CyclaseControl Pepper Root CultureLow
EAS (Cell-Free System)(Illustrative)(Varies)
EAH (Cell-Free System)(Illustrative)(Varies)

Illustrative data based on research findings on enzyme activity in related systems researchgate.netnih.gov. Specific enzyme activity units and values depend on the assay method.

Biotechnological and Agricultural Applications of Capsidiol Research

Strategies for Enhancing Endogenous Capsidiol Production in Crop Plants

Enhancing the natural production of this compound in crop plants that already produce it, or introducing the pathway into non-producing crops, is a key strategy for improving disease resistance plos.orgsmolecule.com. This can be achieved through genetic manipulation of the biosynthetic pathway.

Overexpression of Key Biosynthetic Enzymes (EAS, EAH)

Overexpression of the genes encoding key enzymes in the this compound biosynthetic pathway, specifically EAS and EAH, has been explored as a method to increase this compound accumulation in plants mdpi.comnih.gov. Increased expression of EAS and EAH genes has been observed to correlate with enhanced this compound production and improved resistance to pathogens in Nicotiana species mdpi.comnih.govresearchgate.net. Studies have shown that the expression of EAS and EAH genes is rapidly induced upon pathogen infection ebi.ac.ukbiorxiv.orgoup.com. Overexpression of an ERF2-like transcription factor has also been shown to enhance NaEAS12 expression and this compound production in transgenic tobacco plants nih.gov.

Manipulation of Upstream Metabolic Flux Towards FPP

This compound is synthesized from farnesyl pyrophosphate (FPP), a branch point intermediate in the isoprenoid pathway biorxiv.orgwikipedia.org. Manipulating the metabolic flux towards FPP synthesis can potentially lead to increased availability of this precursor for this compound biosynthesis. While direct strategies specifically targeting FPP flux for enhanced this compound production are an area of ongoing research, studies on the broader isoprenoid pathway suggest that altering the expression of upstream enzymes can influence the production of downstream metabolites like this compound plos.org. For example, overexpression of a mutant version of 3-hydroxy-3-methylglutaryl-coenzyme A synthase (HMGS), an enzyme in the mevalonate (B85504) pathway which produces isoprenoids, in tobacco resulted in increased plant growth and yield, indicating the potential to manipulate this pathway for altered metabolite production plos.org.

Genetic Engineering of Plant Resistance Through this compound Pathway Manipulation

Introducing or modifying the this compound biosynthetic pathway in plants through genetic engineering offers a direct approach to enhance disease resistance.

Transfer and Expression of this compound Biosynthetic Genes in Non-Producing Crops

Transferring the genes responsible for this compound biosynthesis (EAS and EAH) from producing species like pepper or tobacco into non-producing crops, such as potato and tomato, is a promising strategy to confer resistance against pathogens like Phytophthora infestans plos.org. Heterologous expression of EAS from Capsicum annuum in transgenic rice has been shown to result in the synthesis of 5-epi-aristolochene upon elicitor treatment, demonstrating the potential for reconstituting the pathway in a different plant species ebi.ac.uk.

Development of Pathogen-Inducible Gene Expression Systems for this compound Synthesis

To avoid potential metabolic burdens or unintended consequences of constitutive this compound production, developing pathogen-inducible gene expression systems for this compound synthesis is a valuable approach ebi.ac.uk. These systems ensure that the this compound biosynthetic genes are activated only when the plant is challenged by a pathogen. Research has identified pathogen-inducible promoters, such as a bidirectional promoter located between the head-to-head oriented EAS and EAH genes in hot pepper, which can drive the expression of target genes upon infection with various pathogens apsnet.orgapsnet.org. Utilizing such promoters in transgenic plants can lead to localized and timely production of this compound at the site of infection, enhancing defense while minimizing constitutive expression costs apsnet.orgebi.ac.uk. Wounding can also transcriptionally induce this compound synthesis genes, potentially priming the plant for enhanced this compound production upon subsequent pathogen attack ebi.ac.uknih.gov.

Heterologous Expression Systems for Recombinant this compound Biosynthesis Enzymes

Producing recombinant this compound biosynthesis enzymes in heterologous expression systems, such as yeast or other microorganisms, offers a controlled environment for studying enzyme kinetics, substrate specificity, and for potentially producing this compound or its intermediates on a larger scale plos.orgnih.gov. Studies have successfully expressed EAH in yeast, demonstrating the conversion of intermediates to this compound nih.gov. Heterologous expression systems can also be used to study the function of pathogen enzymes involved in this compound detoxification, such as the Botrytis cinerea dehydrogenase Bccpdh, which converts this compound to capsenone biorxiv.orgoup.comresearchgate.netfrontiersin.org. This can provide insights into overcoming pathogen resistance mechanisms. While previous attempts at heterologous expression of the entire this compound pathway in microorganisms have had limited success due to challenges with enzyme expression, ongoing research aims to optimize these systems researchgate.net.

Compounds Mentioned and Their PubChem CIDs

Future Directions and Emerging Research Avenues in Capsidiol Science

Unraveling the Intricate Molecular Regulatory Networks Governing Capsidiol Biosynthesis

Understanding the precise molecular mechanisms that regulate this compound biosynthesis is a critical area for future research. Current knowledge indicates that the synthesis of this compound involves key enzymes such as 5-epi-aristolochene synthase (EAS) and 5-epi-aristolochene hydroxylase (EAH), which convert farnesyl pyrophosphate (FPP) into this compound oup.complos.org. The expression of genes encoding these enzymes is rapidly induced upon pathogen infection or elicitor treatment oup.complos.org.

Emerging research highlights the involvement of transcription factors in this regulatory process. For instance, an ERF2-like transcription factor has been shown to positively regulate this compound production and plant resistance in Nicotiana attenuata by directly activating the expression of EAS12, a this compound biosynthetic gene biorxiv.orgnih.gov. This suggests that ethylene (B1197577) response factors (ERFs) play crucial roles in plant immunity related to this compound synthesis biorxiv.org.

Further research is needed to identify and characterize other transcription factors and regulatory elements involved in the complex network controlling EAS and EAH gene expression. The role of signaling pathways, including those involving reactive oxygen species (ROS) like H₂O₂, also needs deeper exploration, as H₂O₂ has been shown to induce this compound accumulation researchgate.net. Studies have also indicated that phospholipase D activity is important for this compound production researchgate.net.

Moreover, while transcriptional regulation is well-studied, the potential for post-transcriptional regulation of this compound synthesis genes, beyond EAS, warrants investigation nih.gov. Understanding the mechanisms controlling the translation of EAS transcripts, possibly involving elements in their untranslated regions (UTRs), could reveal additional layers of regulation nih.gov.

Future studies could utilize advanced genomic and transcriptomic approaches to map the complete regulatory network, including microRNAs and other non-coding RNAs that might influence this compound biosynthesis. Investigating the interplay between different signaling pathways (e.g., jasmonate, ethylene, salicylic (B10762653) acid) and their impact on this compound production, especially given findings that this compound biosynthesis can be independent of JA and ethylene signaling pathways in some contexts, is also crucial biorxiv.orgnih.gov.

Table 1: Key Enzymes and Regulatory Factors in this compound Biosynthesis

ComponentRole in BiosynthesisNotes
5-epi-aristolochene synthase (EAS)Catalyzes cyclization of FPP to 5-epi-aristolochene. oup.complos.orgRate-limiting step in some cases. nih.gov
5-epi-aristolochene hydroxylase (EAH)Catalyzes hydroxylation of 5-epi-aristolochene to this compound. oup.complos.org
ERF2-like Transcription FactorPositive regulator of EAS12 gene expression. biorxiv.orgnih.govInvolved in transcriptional regulation. biorxiv.orgnih.gov
H₂O₂Induces this compound accumulation. researchgate.netActs as a diffusible signal. researchgate.net
Phospholipase DInvolved in this compound production. researchgate.netGenerates phosphatidic acid (PA), a potential cellular messenger. researchgate.net

Elucidating the Interplay Between this compound and Other Plant Defense Compounds

Plants employ a complex arsenal (B13267) of defense compounds to ward off pathogens, and this compound likely interacts with other metabolites to achieve optimal protection. Future research should focus on elucidating these interactions. This compound is often produced alongside other phytoalexins in Solanaceae species, such as rishitin (B106575) in Solanum species and scopoletin (B1681571) and scopolin (B1681689) in Nicotiana species nih.govmdpi.com. Understanding the synergistic or antagonistic effects between this compound and these co-occurring defense compounds is vital.

Studies have shown that the accumulation of this compound can be influenced by the levels of other plant hormones and related metabolic pathways. For example, abscisic acid (ABA) has been shown to negatively regulate elicitor-induced phytoalexin production, including this compound, in tobacco mdpi.com. Conversely, overexpression of cytokinins in tobacco correlated with increased production of this compound and scopoletin, enhancing resistance against Pseudomonas syringae mdpi.complantsjournal.com. This suggests a complex hormonal regulation influencing the blend of defense metabolites.

Further research is needed to investigate how this compound production is coordinated with the biosynthesis of other terpenes and secondary metabolites. Biosynthetic gene clusters (BGCs) are known to play a role in plant defense compound production, and understanding if this compound biosynthesis is part of such a cluster or interacts with products from other clusters could provide insights into coordinated defense responses nih.gov.

Investigating the transport and secretion of this compound and its co-produced defense compounds is also an important avenue. ABC transporters have been implicated in the emission of this compound, but their substrate specificity and the reversibility of their transport remain unclear nih.govmdpi.com. Understanding how these transporters regulate the spatial and temporal distribution of defense compounds is crucial for comprehending their collective action.

Deeper Understanding of Pathogen Counter-Defense Mechanisms and Co-Evolutionary Dynamics

The interaction between plants and pathogens is a dynamic co-evolutionary process, where plants develop defense mechanisms and pathogens evolve strategies to overcome them. Future research should delve deeper into how pathogens counter the effects of this compound.

Pathogens can detoxify or metabolize phytoalexins like this compound. For instance, Botrytis cinerea can metabolize this compound through dehydrogenation to capsenone and further oxidation nih.gov. Understanding the enzymes and pathways pathogens use for this compound detoxification is crucial for developing more durable plant resistance. Research has shown that B. cinerea can recognize antifungal this compound and induce the expression of specific detoxification genes oup.comnih.gov. This highlights the sophistication of pathogen counter-defense strategies.

Furthermore, pathogens may evolve reduced sensitivity to this compound. Studies have observed variations in this compound sensitivity among different Phytophthora species, which correlates with their host range plos.org. Phytophthora capsici, an adapted pathogen of pepper (a this compound-producing plant), is less sensitive to this compound than Phytophthora infestans, a non-adapted pathogen researchgate.netplos.org. This suggests that adapted pathogens have developed mechanisms to tolerate host phytoalexins researchgate.net. Identifying the genetic and molecular basis of this differential sensitivity in pathogens is a key research direction.

Future studies could employ comparative genomics and transcriptomics of sensitive and tolerant pathogen strains to identify genes and pathways involved in this compound detoxification or tolerance. Investigating how pathogens perceive this compound and activate their counter-defense mechanisms could reveal novel targets for disease control. Understanding the co-evolutionary arms race at the molecular level will be essential for developing sustainable resistance strategies.

Novel Approaches for Sustainable Plant Disease Management Based on this compound Research

The knowledge gained from studying this compound biosynthesis, regulation, interactions, and pathogen counter-defense can be translated into novel and sustainable strategies for plant disease management.

One promising avenue is the metabolic engineering of crops to enhance this compound production or modify its properties. Overexpression of key biosynthetic genes like EAS and EAH could lead to increased this compound accumulation and enhanced disease resistance mdpi.com. Introducing this compound biosynthetic genes into non-producing crops, such as transferring them from pepper or tobacco to potato and tomato, could potentially confer resistance against pathogens like P. infestans plos.org. However, potential cytotoxicity of high this compound levels to plant cells needs to be considered nih.gov.

Another approach involves utilizing elicitors to prime or induce the plant's natural defense mechanisms, including this compound production. Microbial elicitors have shown promise in inducing immunity and reducing disease incidence in crops like chili tandfonline.comsemanticscholar.org. Further research is needed to identify effective and environmentally friendly elicitors that specifically enhance this compound production without adverse effects on plant growth or yield.

Understanding pathogen counter-defense mechanisms can also inform disease management strategies. Developing inhibitors targeting pathogen detoxification enzymes or tolerance mechanisms could make pathogens more susceptible to the plant's natural this compound defense.

Furthermore, research into the interplay between this compound and the plant microbiome could lead to novel biocontrol strategies. Root exudates, containing compounds like this compound, influence the rhizosphere microbiome composition frontiersin.org. Harnessing beneficial microbes that are tolerant to this compound or can enhance plant defense responses could be integrated into sustainable disease management practices frontiersin.org.

Finally, the identification of regulatory genes and transcription factors controlling this compound biosynthesis opens possibilities for developing molecular markers for breeding programs aimed at selecting for enhanced this compound production and disease resistance in crops.

Table 2: Potential Strategies for Sustainable Disease Management Based on this compound Research

StrategyDescriptionResearch Focus
Metabolic EngineeringEnhancing this compound production or introducing biosynthesis into other crops. mdpi.complos.orgIdentifying optimal gene targets, addressing potential cytotoxicity, developing efficient transformation methods.
Elicitor-based InductionUsing natural or synthetic molecules to stimulate this compound production. tandfonline.comsemanticscholar.orgIdentifying effective and specific elicitors, understanding signaling pathways, field application optimization.
Targeting Pathogen Counter-DefenseInhibiting pathogen detoxification enzymes or tolerance mechanisms. nih.govIdentifying key pathogen genes/proteins, developing specific inhibitors.
Harnessing the MicrobiomeUtilizing beneficial microbes influenced by this compound for disease control. frontiersin.orgUnderstanding this compound's impact on microbial communities, identifying beneficial consortia, developing inoculants.
Marker-Assisted BreedingUsing genetic markers linked to this compound production for crop improvement.Identifying robust genetic markers for key biosynthetic and regulatory genes.

These future research directions hold the potential to significantly advance our understanding of this compound and pave the way for innovative and sustainable approaches to protect crops from diseases, contributing to global food security.

Q & A

Q. What are the standard methodologies for quantifying capsidiol in plant tissues, and how can reproducibility be ensured?

this compound is quantified using reverse-phase HPLC with UV detection (λ = 202–210 nm). A validated protocol involves extracting leaf tissues with dichloromethane or ethyl acetate, followed by purification via silica gel chromatography and semi-preparative HPLC. Calibration with authentic standards (e.g., 6.25–200 µg/mL) ensures accuracy. Reproducibility requires strict control of extraction solvents, column conditions (e.g., ZORBAX SB-C18), and normalization to fresh tissue weight .

Q. Which genes are critical for this compound biosynthesis, and how are their expression levels assayed?

Key genes include EAS (5-epi-aristolochene synthase) and EAH (5-epi-aristolochene hydroxylase), which catalyze sequential steps from farnesyl diphosphate to this compound. RT-qPCR with primers targeting conserved domains (e.g., pfam03936 for EAS, pfam00067 for EAH) is standard. Silencing via VIGS (virus-induced gene silencing) in Nicotiana spp. reduces this compound production by >90%, confirming gene function. Transcript induction by pathogens or wounding is measured at 1–3 days post-inoculation (dpi) .

Q. How does this compound exhibit antifungal activity in vitro, and what are typical experimental setups?

this compound inhibits fungal growth in dose-dependent assays on PDA plates. For Alternaria alternata, 50–200 µg/mL this compound reduces hyphal growth to 56.6–37.1% of controls. Activity is quantified via colony diameter measurements or biomass dry weight, with IC₅₀ values calculated using non-linear regression. Controls include solvent-only treatments to exclude extraction artifacts .

Advanced Research Questions

Q. How can conflicting data on hormone signaling in this compound biosynthesis be resolved?

Ethylene and JA pathways regulate this compound in Nicotiana benthamiana during Phytophthora infestans infection but not in N. attenuata defending against A. alternata. To reconcile this, comparative studies using hormone-deficient mutants (e.g., irAOC for JA, irACO for ethylene) across pathosystems are recommended. Transcript profiling of EAS/EAH and phytohormone quantification (e.g., LC-MS for JA/ethylene) under controlled inoculations can clarify context-specific regulation .

Q. What mechanisms explain differential this compound sensitivity in Phytophthora infestans vs. P. capsici?

P. capsici likely evades this compound via ABC transporter-mediated efflux or suppressed phytoalexin induction, while P. infestans lacks these adaptations. Advanced approaches include:

  • RNA-seq to identify ABC transporter genes upregulated in P. capsici during this compound exposure.
  • Heterologous expression of candidate transporters in sensitive species (e.g., Saccharomyces cerevisiae) to test this compound efflux.
  • Metabolite profiling (e.g., LC-MS) to detect detoxification products like capsenone in co-culture assays .

Q. Does wound-induced priming of this compound biosynthesis enhance pathogen resistance, and what molecular mechanisms are involved?

Wounding activates MAP kinases (WIPK/SIPK), inducing EAS/EAH transcripts but not protein or this compound accumulation. This "priming" enables rapid this compound production upon subsequent pathogen attack. Experimental validation involves:

  • Dual elicitation: Wounding followed by pathogen-derived elicitors (e.g., cellulase).
  • Promoter-reporter assays (e.g., EAS4-GUS) to map regulatory elements responsive to WIPK/SIPK and Ca²⁺-dependent kinases .

Q. How do interspecies differences in this compound biosynthesis impact resistance engineering?

Pepper (Capsicum annuum) and tobacco (Nicotiana spp.) exhibit distinct induction kinetics. In pepper, CaEAS/CaEAH expression peaks at 72–96 hpi (hours post-inoculation) against Colletotrichum scovillei, while tobacco shows earlier induction (1–3 dpi). Cross-species transgenic studies (e.g., expressing CaEAS in tobacco) can test whether promoter elements or transcription factors (e.g., ERF2-like) dictate timing. Proteomic analysis of elicitor-treated cell cultures may identify species-specific post-translational regulators .

Q. What is this compound’s role in antiviral defense, and how does it intersect with canonical phytoalexin pathways?

In N. benthamiana, PVX infection upregulates NbTPS1 (terpene synthase) and NbEAH, leading to this compound 3-acetate accumulation. Silencing these genes increases PVX susceptibility. Mechanistic studies should:

  • Profile this compound derivatives in virus-infected vs. mock-treated plants.
  • Test jasmonate signaling mutants (e.g., coi1) to dissect crosstalk with antiviral pathways .

Methodological Considerations

  • Contradictions in Data : Address hormone signaling conflicts by standardizing pathogen strains, inoculation methods, and tissue sampling times across studies .
  • Sensitivity Assays : Use isogenic Phytophthora lines to control for genetic background effects in this compound tolerance screens .
  • Priming Experiments : Combine transcriptomics (RNA-seq) with metabolite profiling to distinguish priming-specific markers from direct defense responses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.